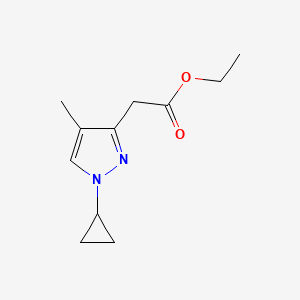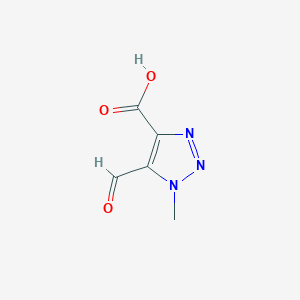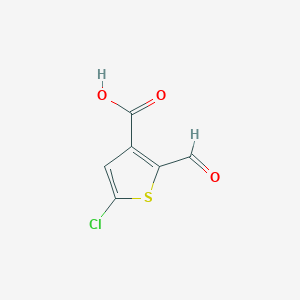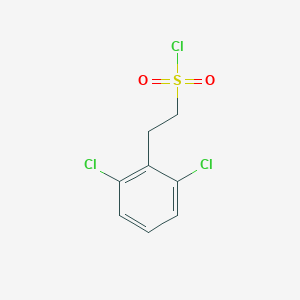
ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate, also known as ECMPA, is a cyclic ester compound that is used in various scientific research applications. It is a colorless, volatile liquid that is insoluble in water and has a pungent odor. ECMPA is mainly used in organic synthesis, as a reagent in chemical reactions, and as a building block for organic compounds. It is also used in the synthesis of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds and pharmaceuticals. It is also used in the synthesis of polymers, catalysts, and other compounds. This compound is also used in the synthesis of heterocyclic compounds and as a building block for organic compounds. In addition, this compound is used in the synthesis of dyes, pigments, and other compounds.
Mecanismo De Acción
The mechanism of action of ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of organic compounds. It is thought to speed up the reaction by providing a suitable environment for the reaction to occur. Furthermore, it is believed that this compound may act as a Lewis acid, which can facilitate the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have a variety of effects on the body. It may act as an antioxidant, which can help protect the body from oxidative damage caused by free radicals. In addition, this compound may act as an anti-inflammatory agent, which can reduce inflammation in the body. It may also have a variety of other effects, such as reducing blood pressure, reducing cholesterol levels, and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate has a number of advantages for lab experiments. It is a relatively inexpensive and readily available compound, making it an ideal reagent for organic synthesis. In addition, it is a volatile liquid, making it easy to handle and store. Furthermore, it has a low boiling point, making it easy to evaporate.
However, there are also a number of limitations associated with this compound. It is insoluble in water, making it difficult to use in aqueous solutions. In addition, it has a strong odor, which can be unpleasant in the laboratory. Furthermore, it is a volatile liquid, which can be hazardous if not handled properly.
Direcciones Futuras
There are a number of potential future directions for research involving ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate. These include further investigation into its biochemical and physiological effects, as well as its potential use as an antioxidant and anti-inflammatory agent. In addition, further research could be conducted into its potential use as a catalyst in organic synthesis, as well as its potential use as a building block for organic compounds. Finally, further research could be conducted into its potential use in the synthesis of pharmaceuticals, dyes, pigments, and other compounds.
Métodos De Síntesis
Ethyl 2-(1-cyclopropyl-4-methyl-1H-pyrazol-3-yl)acetate can be synthesized using a variety of methods. The most common method is the reaction of ethyl acetate with 1-cyclopropyl-4-methyl-1H-pyrazol-3-yl chloride in the presence of a base. This reaction produces this compound and hydrochloric acid as by-products. Other methods of synthesis include the reaction of ethyl acetate with 1-cyclopropyl-4-methyl-1H-pyrazol-3-yl bromide in the presence of a base, and the reaction of ethyl acetate with 1-cyclopropyl-4-methyl-1H-pyrazol-3-yl iodide in the presence of a base.
Propiedades
IUPAC Name |
ethyl 2-(1-cyclopropyl-4-methylpyrazol-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-11(14)6-10-8(2)7-13(12-10)9-4-5-9/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFRWFHMPUWBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN(C=C1C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride hydrochloride](/img/structure/B6602158.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B6602171.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)

![1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B6602206.png)

![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)

![tert-butyl N-(1-{[(2S,4R)-4-methoxypyrrolidin-2-yl]methyl}-1H-pyrazol-3-yl)carbamate](/img/structure/B6602241.png)